molecular formula C6H7IN2O B1329743 Nicotinamide hydroiodide CAS No. 3726-23-6

Nicotinamide hydroiodide

Cat. No. B1329743
CAS RN: 3726-23-6
M. Wt: 250.04 g/mol
InChI Key: ITWGXEQHZZFQES-UHFFFAOYSA-N
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Description

Nicotinamide hydroiodide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin) and is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and modulating pathways tied to cellular survival and death . It is involved in various biological processes, including DNA repair, energy production, and cellular metabolism . Nicotinamide has been studied for its potential therapeutic applications in a range of disorders, including neurodegeneration, immune system dysfunction, diabetes, aging-related diseases, and skin conditions .

Synthesis Analysis

While the synthesis of nicotinamide hydroiodide itself is not directly discussed in the provided papers, nicotinamide is known to be synthesized in the body from dietary sources such as tryptophan or niacin . It can also be chemically synthesized, as demonstrated by the creation of a fluorescent analog of nicotinamide adenine dinucleotide, where nicotinamide was reacted with chloroacetaldehyde .

Molecular Structure Analysis

Nicotinamide is a component of the coenzymes NAD+ and NADP+, which are involved in redox reactions within biological systems . The molecular structure of nicotinamide allows it to participate in these reactions and act as an antioxidant. The structure is also responsible for its ability to modulate various cellular pathways, including those involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others .

Chemical Reactions Analysis

Nicotinamide participates in the biosynthesis of NAD+ by converting to its mononucleotide form through the action of the enzyme nicotinic acid/nicotinamide adenylyl-transferase . It is also involved in the metabolism of drugs and can form complexes with other molecules, as seen in its interaction with parabens, which affects their solubility and permeation . Additionally, nicotinamide can be metabolized in plants to form various compounds, including trigonelline and nicotinic acid glucoside .

Physical and Chemical Properties Analysis

Nicotinamide is a hydrophilic molecule with moisturizing and depigmenting properties, making it a valuable ingredient in cosmetic formulations . It acts as a hydrotrope, capable of increasing the solubility of poorly water-soluble drugs . Its solubilizing ability is attributed to the non-stoichiometric accumulation of nicotinamide around drug molecules, enhancing their solubility above a certain concentration threshold . Nicotinamide's interactions with other molecules can influence its physical properties, such as solubility and partitioning, which are important for its biological and therapeutic effects .

Scientific Research Applications

Transdermal Delivery Enhancement

Nicotinamide, also known as niacinamide, is used to enhance the transdermal delivery of substances due to its high water solubility. This quality is beneficial in skin care cosmetics and medical applications, overcoming the hydrophilic nature that hinders penetration through the skin's hydrophobic barriers (Kitaoka, Nguyen, & Goto, 2021).

Treatment of Pathophysiological Conditions

Nicotinamide riboside (NR) is a notable NAD+ precursor, researched for its potential health benefits. Elevating NAD+ content in the body is considered valuable for treating various cardiovascular, neurodegenerative, and metabolic disorders. Its application as a nutritional supplement and therapy against several pathogens, including SARS-CoV-2, is also being explored (Mehmel, Jovanović, & Spitz, 2020).

Stem Cell Applications

Nicotinamide is utilized in stem cell applications, influencing cell survival and differentiation. Its impact on the phosphorylation of myosin light chain and inhibition of multiple kinases, including ROCK and casein kinase 1, demonstrates its role in stem cell pluripotency and differentiation (Meng et al., 2018).

Cellular Energy Metabolism and Physiology

Nicotinamide plays a role in cellular energy metabolism, impacting normal physiology. It modulates oxidative stress and various pathways tied to cellular survival and death, showing potential for treating immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Pharmacological Properties

Nicotinamide has been studied for its anti-inflammatory and vasoprotective actions, showing potential in treating atherosclerosis and other cardiovascular conditions. It's used as an antihyperlipidemic agent and for improving blood microcirculation (Gromova & Torshin, 2023).

Unique Bioavailability

Nicotinamide riboside is noted for its unique and superior pharmacokinetics compared to other NAD+ precursors. It is orally bioavailable and can significantly increase blood NAD+ levels, with potential applications in metabolic studies and therapeutic uses (Trammell et al., 2016).

Influence on Cellular Longevity

Nicotinamide influences cellular longevity and survival through modulation of mitochondrial membrane potential, poly(ADP-ribose) polymerase, protein kinase B (Akt), and other pathways. Its role in extending cellular life span is significant for therapeutic strategies against aging, neurodegenerative diseases, and cancer (Li, Chong, & Maiese, 2006).

Dermatological Applications

Nicotinamide is used in dermatology for various skin conditions. Its efficacy in nonmelanoma cancer prophylaxis, acne vulgaris treatment, and cosmetic applications is well-documented, with ongoing research into its potential future roles in dermatological practice (Forbat, Al‐Niaimi, & Ali, 2017).

Safety And Hazards

The safety data sheet for Nicotinamide hydroiodide suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas . In case of fire, it recommends using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

Recent research into nicotinamide mononucleotide suggests that boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This could serve as the basis for a future treatment or preventive measure for kidney disease . Another study also suggested that future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .

properties

IUPAC Name

pyridine-3-carboxamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGXEQHZZFQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide hydroiodide

CAS RN

3726-23-6
Record name 3-Pyridinecarboxamide, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3726-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niacinamide hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003726236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, hydriodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinamide monohydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIACINAMIDE HYDRIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNY448CMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AI Gubin, RI MUL'KINA, R ERKASOV… - Soviet physics …, 1991 - pascal-francis.inist.fr
Crystal and molecular structure of nicotinamide hydroiodide … Crystal and molecular structure of nicotinamide hydroiodide …
Number of citations: 1 pascal-francis.inist.fr
G GUAGLIANO, L STOPPANI - Minerva Medica, 1957 - europepmc.org
[Nicotinamide hydroiodide in the treatment of degenerative arterial diseases]. - Abstract - Europe PMC … [Nicotinamide hydroiodide in the treatment of degenerative arterial diseases]. …
Number of citations: 2 europepmc.org
I Ondrejkovičová, D Mikloš, S Štefániková - Chemical Papers, 2008 - degruyter.com
The title compound is the first example of N,N′-diethylnicotinamidium, [denaH]+, salt which has been characterized by X-ray analysis and IR spectra. [denaH]ClO4 was obtained from …
Number of citations: 4 www.degruyter.com
BA KLIEN - Archives of Ophthalmology, 1962 - jamanetwork.com
… and nicotinamide hydroiodide 25 mg.) and in ampules (nicotinamide-hydroiodide 50 mg., sodium iodide 20 mg., and nicotinamide 20 mg.) was supplied by Cole Chemical Company, St. …
Number of citations: 3 jamanetwork.com

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